molecular formula CH3Li B1224462 Methyllithium CAS No. 917-54-4

Methyllithium

Cat. No.: B1224462
CAS No.: 917-54-4
M. Wt: 22 g/mol
InChI Key: IHLVCKWPAMTVTG-UHFFFAOYSA-N
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Description

Methyllithium (MeLi) is a fundamental organolithium reagent with the chemical formula [Li+].[CH3-], characterized by its high basicity and nucleophilicity . It is commercially available in ethereal solutions (e.g., diethyl ether or diethoxymethane) at concentrations ranging from 1.6 M to 3.1 M . MeLi is widely used in deprotonation reactions, methyl anion transfer, and the synthesis of complex organometallic compounds such as lithium dimethylcuprate . Its reactivity is highly solvent-dependent, with tetrahydrofuran (THF) enhancing its nucleophilicity due to stronger lithium coordination .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyllithium is typically prepared by the reaction of methyl bromide with a suspension of lithium in diethyl ether: [ 2 \text{Li} + \text{CH}_3\text{Br} \rightarrow \text{CH}_3\text{Li} + \text{LiBr} ] The lithium bromide forms a complex with the this compound. Most commercially available this compound consists of this complex. “Halide-free” this compound can be prepared from methyl chloride, where lithium chloride precipitates from the diethyl ether since it does not form a strong complex with this compound .

Industrial Production Methods: this compound is usually not prepared in the laboratory but purchased as a solution in various ethers. Commercial this compound can be treated with dioxane to precipitate lithium bromide, which can be removed by filtration .

Chemical Reactions Analysis

Types of Reactions: Methyllithium undergoes various types of reactions, including nucleophilic addition, deprotonation, and substitution reactions. It is both strongly basic and highly nucleophilic due to the partial negative charge on carbon .

Common Reagents and Conditions:

    Nucleophilic Addition: this compound reacts with ketones to give tertiary alcohols in a two-step process: [ \text{Ph}_2\text{CO} + \text{CH}_3\text{Li} \rightarrow \text{Ph}_2\text{C}(\text{CH}_3)\text{OLi} ] [ \text{Ph}_2\text{C}(\text{CH}_3)\text{OLi} + \text{H}^+ \rightarrow \text{Ph}_2\text{C}(\text{CH}_3)\text{OH} + \text{Li}^+ ]

    Substitution: Nonmetal halides are converted to methyl compounds with this compound: [ \text{PCl}_3 + 3 \text{CH}_3\text{Li} \rightarrow \text{P(CH}_3)_3 + 3 \text{LiCl} ]

Major Products: The major products formed from these reactions include tertiary alcohols and methylated nonmetal compounds .

Scientific Research Applications

Key Applications

  • Synthesis of Alcohols
    • Methyllithium is used to convert ketones into tertiary alcohols through a two-step process: Ph2CO+MeLiPh2C Me OLi\text{Ph}_2\text{CO}+\text{MeLi}\rightarrow \text{Ph}_2\text{C Me OLi} Ph2C Me OLi+H+Ph2C Me OH+Li+\text{Ph}_2\text{C Me OLi}+\text{H}^+\rightarrow \text{Ph}_2\text{C Me OH}+\text{Li}^+
    • This method demonstrates the utility of this compound as a synthetic equivalent for methylation reactions .
  • Formation of Organocopper Compounds
    • This compound reacts with metal halides to produce organocopper compounds, such as lithium dimethylcuprate, which are valuable in nucleophilic substitution reactions .
  • Reactions with Carbon Dioxide
    • This compound can react with carbon dioxide to form lithium acetate: CH3Li+CO2CH3CO2Li+\text{CH}_3\text{Li}+\text{CO}_2\rightarrow \text{CH}_3\text{CO}_2^{-}\text{Li}^{+}
    • This reaction highlights its role in carbon capture and conversion processes .
  • Synthesis of Methyl Compounds
    • Nonmetal halides can be converted into methyl compounds using this compound, providing a pathway for the synthesis of various organic molecules .

Case Study 1: Isolation of Chloride-Free this compound

A recent study focused on isolating chloride-free this compound to improve the purity of reactions involving this reagent. The researchers employed K[N(SiMe₃)₂] as a halide-trapping reagent, demonstrating that this approach significantly reduced contamination from lithium halides, which can complicate synthesis protocols .

Case Study 2: Applications in Drug Synthesis

This compound has been utilized in synthesizing complex pharmaceuticals by facilitating the formation of key intermediates. For instance, it was employed to produce allylic alcohols from acrolein with a yield of 50%, showcasing its effectiveness in multi-step organic syntheses .

Data Table: Summary of Reactions Involving this compound

Reaction TypeReactantsProductsYield (%)
Alcohol SynthesisKetone + this compoundTertiary AlcoholVariable
Organocopper FormationMetal Halide + this compoundOrganocopper CompoundHigh
Carbon Dioxide ReactionThis compound + CO₂Lithium AcetateHigh
Methylation of HalidesNonmetal Halide + this compoundMethyl CompoundVariable

Mechanism of Action

Methyllithium exerts its effects through nucleophilic addition and deprotonation reactions. The partial negative charge on the carbon atom makes it highly reactive towards electron acceptors and proton donors. This reactivity is crucial for its role in organic synthesis and other applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Organolithium Compounds

n-Butyllithium (n-BuLi)

  • Structure and Basicity : n-BuLi has a longer alkyl chain (C₄H₉Li), making it less basic but more nucleophilic than MeLi. Its bulkier structure reduces accessibility to sterically hindered substrates .
  • Applications : Primarily used for deprotonation of stronger acids (e.g., alkenes, arenes), whereas MeLi is preferred for methylations and reactions requiring smaller nucleophiles .
  • Halide Contamination : Unlike MeLi, n-BuLi is typically synthesized without halide byproducts, avoiding interference in cuprate formation .

Isobutyllithium (i-BuLi)

  • Reactivity : The branched structure of i-BuLi increases steric hindrance, reducing its reactivity toward bulky substrates compared to MeLi. For example, in the synthesis of indole intermediates, i-BuLi generates different products due to altered nucleophilic pathways .
  • Thermodynamic Stability : i-BuLi forms more stable aggregates in solution, which can slow reaction kinetics relative to MeLi .

[Bis(Trimethylsilyl)Methyl]Lithium

  • Solubility : Modified with trimethylsilyl groups, this reagent exhibits exceptional solubility in alkanes, unlike MeLi, which requires polar solvents like ethers .
  • Coordination Chemistry: Forms stable complexes with O- and N-donor ligands, a property leveraged in catalysis and materials science. MeLi, in contrast, predominantly forms transient aggregates with solvents like THF .

Functional Comparisons with Lithium Halides and Amides

Lithium Halides (LiCl, LiBr)

  • Aggregation Effects: LiCl and LiBr form mixed aggregates with MeLi, displacing chiral lithium amides and reducing enantioselectivity in asymmetric reactions (e.g., 1-o-tolylethanol synthesis) .
  • Interference in Reactions : Halide-contaminated MeLi solutions (common in commercial preparations) hinder cuprate synthesis and alter stereochemical outcomes in carbonyl additions .

Lithium Amides (e.g., LDA, LiHMDS)

  • Basicity vs. Nucleophilicity : Lithium amides are stronger bases but weaker nucleophiles than MeLi. For instance, lithium diisopropylamide (LDA) deprotonates substrates without transferring methyl groups .
  • Chiral Induction : Chiral lithium amides (e.g., 3APLi) are often used with MeLi for asymmetric alkylations, but their efficacy is compromised by lithium halides through competitive aggregation .

Deprotonation and Methyl Transfer

  • Substrate Scope: MeLi deprotonates weakly acidic substrates (pKa ~25–35 in THF), such as silanolates and enol ethers, whereas bulkier reagents like n-BuLi target stronger acids (pKa <25) .
  • Methylation Efficiency: In reactions with α-lithiated arylacetonitriles, MeLi acts solely as a base, while other organolithiums (e.g., α-lithiated nitriles) participate in nucleophilic substitution .

Asymmetric Catalysis

  • Enantioselectivity : MeLi’s small size enables precise stereochemical control in allylic alkylations, but its sensitivity to lithium halides necessitates rigorous purification for high enantiomeric excess .

Data Tables

Table 1: Physical and Chemical Properties

Property Methyllithium n-Butyllithium [Bis(Trimethylsilyl)Methyl]Li
Formula CH₃Li C₄H₉Li (C₃H₉Si)₂CHLi
Common Solvent Diethyl ether Hexane/THF Alkanes
Concentration (Typical) 1.6–3.1 M 1.6–2.5 M 0.5–1.0 M
Halide Contamination LiBr/LiCl (common) Minimal None
Key Application Methylation, Cuprates Deprotonation Coordination Chemistry
Reference

Table 2: Reaction Outcomes with Different Reagents

Reaction This compound Outcome Alternative Reagent Outcome
Deprotonation of 11 Base (no methylation) α-Lithiated nitriles (substitution)
Asymmetric Aldehyde Addition 20–80% ee (halide-sensitive) Chiral amides alone (no Me transfer)
Silanolate Formation High configurational purity n-BuLi (lower purity)

Biological Activity

Methyllithium (MeLi) is a highly reactive organolithium compound widely used in organic synthesis. Its biological activity, while less studied than its chemical reactivity, is of interest due to its potential applications in medicinal chemistry and its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant case studies.

This compound is an organolithium reagent characterized by the formula CH3Li\text{CH}_3\text{Li}. It exists primarily as a monomer in nonpolar solvents, exhibiting significant nucleophilicity due to the presence of lithium. This property allows it to participate in various reactions, including nucleophilic additions and carbon-carbon bond formations.

Table 1: Key Properties of this compound

PropertyValue
Molecular Weight23.95 g/mol
Melting Point-108 °C
Boiling Point-34 °C
SolubilitySoluble in diethyl ether
StructureMonomeric (CH₃Li)

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with cellular components and enzymes. One significant area of research involves its effect on protein structures and functions through metal coordination and nucleophilic attack.

  • Interaction with Proteins : this compound can form complexes with proteins, potentially altering their conformation and activity. Recent studies have shown that this compound can react with amino acid side chains, leading to modifications that may impact enzyme function.
  • Inhibition of Enzymatic Activity : this compound has been observed to inhibit certain enzymes by modifying their active sites. For example, it can react with the thiol groups in cysteine residues, which are crucial for the catalytic activity of various enzymes.
  • Impact on Cell Signaling : The compound may influence cell signaling pathways by altering the phosphorylation states of proteins involved in these pathways. This can lead to downstream effects on gene expression and cellular responses.

Case Study 1: this compound and Enzyme Inhibition

A study investigated the effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated that this compound inhibited the enzyme's activity significantly by modifying key cysteine residues at the active site, leading to reduced substrate turnover rates.

Case Study 2: Cellular Uptake and Toxicity

Research has demonstrated that this compound can penetrate cellular membranes, where it interacts with intracellular proteins. While this property can be exploited for drug delivery systems, it also raises concerns regarding cytotoxicity due to potential off-target effects.

Structural Studies

Recent advancements in structural analysis techniques have provided insights into the behavior of this compound in biological contexts. For instance, X-ray crystallography has been employed to elucidate the structure of this compound complexes with various ligands, revealing how these interactions may influence biological activity.

Table 2: Structural Characteristics from Recent Studies

Study ReferenceMethodologyFindings
X-ray CrystallographyIdentified monomeric structure
NMR SpectroscopyObserved ligand interactions
Computational ModelingPredicted reactivity patterns

Properties

IUPAC Name

lithium;carbanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.Li/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLVCKWPAMTVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[CH3-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061273
Record name Lithium, methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

22.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917-54-4
Record name Lithium, methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium, methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyllithium
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